REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5](OC)=[O:6].[Li+].[B-](CC)(CC)CC>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([CH2:5][OH:6])[CH:9]=[CH:10][CH:11]=1 |f:1.2,^1:13|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)OC)C=CC1)Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[B-](CC)(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
to stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by MPLC
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)CO)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |